molecular formula C12H18N2O2 B13011339 tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13011339
M. Wt: 222.28 g/mol
InChI Key: PSRUWZUGGVOBHB-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound that features a unique structure with a cyano group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a cyano group and a tert-butyl ester. This combination of functional groups and structural features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-5-4-8-6-9(8)10(14)7-13/h8-10H,4-6H2,1-3H3

InChI Key

PSRUWZUGGVOBHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1C#N

Origin of Product

United States

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